Introduction: The Significance of the Benzothiazole Scaffold
Introduction: The Significance of the Benzothiazole Scaffold
An In-depth Technical Guide to the Fundamental Chemical Properties of 7-Methoxybenzo[d]thiazole
This guide provides a comprehensive overview of the core chemical properties of 7-Methoxybenzo[d]thiazole, tailored for researchers, scientists, and professionals in drug development. By synthesizing available data with established chemical principles, this document serves as a foundational resource for utilizing this heterocyclic scaffold in medicinal chemistry and materials science.
The benzothiazole ring system, a fusion of benzene and a thiazole ring, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and rigid, planar structure make it an ideal pharmacophore for interacting with a diverse range of biological targets. Derivatives of benzothiazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial effects.[2][3][4] The marketed drug Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), features this core structure, underscoring its clinical relevance.[3]
7-Methoxybenzo[d]thiazole is a specific analogue that incorporates a methoxy group on the benzene ring. This substitution is of particular interest in drug design, as the methoxy group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties by altering its solubility, metabolic stability, and hydrogen bonding capacity. This guide delineates the fundamental chemical characteristics of this compound to facilitate its application in research and development.
Section 1: Core Physicochemical Properties
The foundational step in evaluating any chemical entity for drug development is to understand its basic physicochemical properties. These parameters govern its behavior in both chemical reactions and biological systems.
Chemical Structure and Identity
7-Methoxybenzo[d]thiazole is an aromatic heterocyclic compound. The structure consists of a benzothiazole core with a methoxy (-OCH₃) group substituted at the 7-position of the benzene ring.
Caption: Chemical structure of 7-Methoxybenzo[d]thiazole.
Data Summary
| Property | Value | Source |
| IUPAC Name | 7-methoxy-1,3-benzothiazole | - |
| CAS Number | 2942-12-3 | [5] |
| Molecular Formula | C₈H₇NOS | [5] |
| Molecular Weight | 165.21 g/mol | [5][6] |
| Purity (Typical) | ≥95-98% | [5][7] |
| Topological Polar Surface Area (TPSA) | 22.12 Ų | [5] |
| LogP (Computed) | 2.3049 | [5] |
| Hydrogen Bond Donors | 0 | [5][6] |
| Hydrogen Bond Acceptors | 3 | [5][6] |
| Rotatable Bonds | 1 | [5][6] |
Section 2: Spectroscopic Profile (Theoretical)
Disclaimer: The following spectroscopic data is predicted based on the known structure of 7-Methoxybenzo[d]thiazole and spectral data from closely related analogues.[8][9][10] This information is intended for guidance in characterization and should be confirmed by experimental analysis.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group.
-
Aromatic Protons (3H): Three signals in the range of δ 6.8-8.0 ppm. The protons on the benzene ring will appear as a complex multiplet or as distinct doublets and triplets, influenced by their positions relative to the methoxy group and the fused thiazole ring.
-
Thiazole Proton (1H): A singlet is expected around δ 9.0 ppm for the proton at the 2-position of the thiazole ring.
-
Methoxy Protons (3H): A sharp singlet is anticipated around δ 3.9-4.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework.
-
Aromatic & Heterocyclic Carbons (8C): Signals are expected in the range of δ 110-160 ppm. The carbon attached to the methoxy group will be significantly shielded.
-
Methoxy Carbon (1C): A signal is expected around δ 55-60 ppm.
Infrared (IR) Spectroscopy
Key functional groups will produce characteristic absorption bands.
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic, -OCH₃): ~2850-2950 cm⁻¹
-
C=N stretching (thiazole): ~1550-1600 cm⁻¹[11]
-
C-O stretching (aryl ether): ~1250 cm⁻¹
-
C-S stretching: ~650-700 cm⁻¹[12]
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 165, corresponding to the molecular weight of the compound.
Section 3: Synthesis and Reactivity
Proposed Synthetic Pathway
The synthesis of substituted benzothiazoles is well-established in the literature. A common and effective method involves the cyclization of an appropriately substituted 2-aminothiophenol.[11] For 7-Methoxybenzo[d]thiazole, a plausible route begins with the reaction of 2-amino-3-methoxythiophenol with a suitable one-carbon source, such as formic acid or triethyl orthoformate, under acidic conditions to facilitate cyclization.
Caption: Proposed synthesis of 7-Methoxybenzo[d]thiazole.
Representative Experimental Protocol (General Method): Disclaimer: This protocol is a generalized representation based on standard procedures for benzothiazole synthesis and must be optimized for this specific substrate.[3][13]
-
Reaction Setup: To a solution of 2-amino-3-methoxythiophenol (1 equivalent) in a suitable solvent (e.g., toluene), add formic acid (1.2 equivalents).
-
Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Cyclization: Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Chemical Reactivity
The reactivity of 7-Methoxybenzo[d]thiazole is dictated by the interplay between the electron-withdrawing thiazole ring and the electron-donating methoxy group on the benzene moiety.[1]
-
Thiazole Ring: The C2-position (the carbon between N and S) is the most reactive site on the thiazole ring and is susceptible to deprotonation by strong bases, allowing for further functionalization.
-
Benzene Ring: The methoxy group is an activating, ortho-para director for electrophilic aromatic substitution. Therefore, electrophiles are expected to preferentially attack the positions ortho and para to the methoxy group (positions 6 and 8, though position 8 is sterically hindered).
Section 4: Applications in Drug Discovery
The benzothiazole scaffold is a cornerstone in the development of novel therapeutic agents.[14] Its derivatives are known to target a wide array of biological pathways implicated in various diseases.
-
Anticancer Activity: Many substituted benzothiazoles exhibit potent antiproliferative activity against various cancer cell lines, including breast (MCF-7), prostate, and melanoma.[4][15][16][17] Their mechanism often involves the inhibition of critical enzymes or pathways such as tubulin polymerization.[16]
-
Neurodegenerative Diseases: The structural motif is present in compounds investigated for neuroprotective properties, with potential applications in Alzheimer's and Parkinson's disease.[3]
-
Anti-inflammatory and Analgesic Effects: Certain benzothiazole-hydrazone derivatives have shown promising results as H+/K+ ATPase inhibitors and anti-inflammatory agents.[2]
The 7-methoxy substitution can be strategically employed to fine-tune the biological activity, improve metabolic stability by blocking a potential site of metabolism, and enhance cell permeability. The design and synthesis of libraries based on the 7-Methoxybenzo[d]thiazole core is a promising strategy for identifying novel drug candidates.[15]
Section 5: Safety and Handling
As with any laboratory chemical, 7-Methoxybenzo[d]thiazole should be handled with appropriate care. While a specific, comprehensive safety profile is not available, data from related benzothiazoles suggest the following precautions.[18][19][20]
-
Personal Protective Equipment (PPE): Wear standard protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.[18][21]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]
-
Toxicity: Benzothiazole and some of its derivatives are classified as harmful if swallowed or in contact with skin.[19] Assume 7-Methoxybenzo[d]thiazole has similar potential hazards until proven otherwise.
Conclusion
7-Methoxybenzo[d]thiazole is a valuable heterocyclic building block with significant potential in drug discovery and materials science. Its fundamental properties, derived from the fusion of an electron-rich methoxy-benzene ring and an electron-deficient thiazole ring, create a unique platform for chemical modification. While a full experimental characterization is still needed in the public domain, this guide provides a robust, scientifically-grounded framework for researchers to begin exploring the synthesis, reactivity, and application of this promising compound.
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